2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 2-fluorophenyl group at position 5 and a sulfanyl-linked acetamide moiety. The 2-fluorophenyl substituent may confer metabolic stability and electron-withdrawing effects, influencing both physicochemical properties and bioactivity .
Properties
Molecular Formula |
C22H18FN5OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H18FN5OS/c23-18-12-6-4-11-17(18)21-26-27-22(28(21)24)30-14-20(29)25-19-13-7-5-10-16(19)15-8-2-1-3-9-15/h1-13H,14,24H2,(H,25,29) |
InChI Key |
XNJZMJQEZDIADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide
The triazole-thiol core is synthesized via cyclization of a thiosemicarbazide intermediate.
Procedure :
-
2-Fluorophenylacetic acid hydrazide is prepared by reacting 2-fluorophenylacetic acid with hydrazine hydrate in ethanol under reflux.
-
The hydrazide is treated with carbon disulfide (CS₂) in alkaline conditions (KOH/EtOH) to form the corresponding thiosemicarbazide.
-
Cyclization is induced by heating under reflux in aqueous HCl, yielding the triazole-thiol.
Reaction Conditions :
-
Solvent: Ethanol/Water (3:1)
-
Temperature: 80°C, 6 hours
-
Yield: 72–78%.
Key Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂), 3.88 (s, 1H, SH).
-
IR (KBr) : 3250 cm⁻¹ (N-H), 2560 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N).
Preparation of N-(Biphenyl-2-yl)Acetamide
Acetylation of Biphenyl-2-Amine
The acetamide moiety is synthesized via acetylation of commercially available biphenyl-2-amine.
Procedure :
-
Biphenyl-2-amine is dissolved in dry dichloromethane (DCM).
-
Acetic anhydride is added dropwise at 0°C, followed by triethylamine (TEA) as a base.
Reaction Conditions :
Key Characterization Data :
S-Alkylation to Form the Sulfanyl Linker
Nucleophilic Substitution
The triazole-thiol is coupled with 2-bromo-N-(biphenyl-2-yl)acetamide via S-alkylation.
Procedure :
-
2-Bromo-N-(biphenyl-2-yl)acetamide is prepared by reacting N-(biphenyl-2-yl)acetamide with bromoacetyl bromide in DCM.
-
The triazole-thiol (1.1 equiv) is dissolved in DMF, and K₂CO₃ (2.0 equiv) is added.
-
The bromoacetamide (1.0 equiv) is added dropwise, and the mixture is stirred at 60°C for 8 hours.
Optimized Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Base: K₂CO₃
-
Temperature: 60°C
-
Yield: 65–70%.
Side Reactions :
-
Over-alkylation to form disulfide byproducts (mitigated by stoichiometric control).
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate the target compound.
Spectroscopic Data
-
Molecular Formula : C₂₄H₂₀FN₅OS
-
MS (ESI+) : m/z 454.2 [M+H]⁺.
-
¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.68–7.12 (m, 12H, Ar-H), 4.32 (s, 2H, SCH₂), 2.01 (s, 3H, COCH₃).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) | Source Reference |
|---|---|---|---|---|
| Triazole-thiol synthesis | KOH/EtOH, reflux | 72–78 | 95 | |
| Acetamide preparation | Ac₂O, TEA, DCM | 89–93 | 98 | |
| S-Alkylation | K₂CO₃, DMF, 60°C | 65–70 | 97 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazole Core
The triazole ring’s substitution pattern significantly impacts biological activity:
- Electron-withdrawing groups (e.g., fluorine, chlorine): Derivatives like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () exhibit enhanced anti-inflammatory activity compared to unsubstituted analogs. The 2-fluorophenyl group in the target compound may similarly improve pharmacokinetic stability .
- Heterocyclic substitutions: Pyridinyl-substituted analogs (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide) show 1.28-fold higher anti-inflammatory activity than diclofenac sodium in rat models, attributed to improved target binding via π-π stacking interactions .
Acetamide Substituent Variations
The N-aryl group on the acetamide moiety modulates solubility and target selectivity:
- Biphenyl vs.
- Methoxy and halogen substitutions: Derivatives like 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide () demonstrate improved anti-exudative activity due to hydrogen-bonding interactions from methoxy groups .
Table 2: Key Bioactivity Data
Biological Activity
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a member of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula for this compound is C_{16}H_{15}F_{N}_{6}S. The presence of a triazole ring is significant as it contributes to the compound's biological activity by interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₆S |
| Molecular Weight | 350.39 g/mol |
| IUPAC Name | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and metabolism. The triazole moiety is particularly effective in targeting fungal cell membrane synthesis by inhibiting ergosterol production. Additionally, the compound may induce apoptosis in cancer cells through various signaling pathways.
Antifungal Properties
Research indicates that triazole derivatives exhibit potent antifungal activity. The mechanism primarily involves the inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. In vitro studies have shown that related compounds have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
- Antiviral Activity : In a study examining the antiviral properties of triazole derivatives, compounds structurally similar to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide were tested against hepatitis B virus (HBV) and showed promising results in reducing viral load in cultured liver cells (HepG2.2.15) .
- Cytotoxicity Against Cancer Cells : A series of experiments assessed the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines, indicating significant potential as an anticancer agent .
- Comparative Study : A comparative study on several triazole derivatives highlighted that those containing fluorophenyl groups showed enhanced lipophilicity and membrane permeability, leading to improved bioavailability and efficacy in biological systems .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by sulfanyl acetamide coupling. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazide derivatives with 2-fluorophenyl-substituted precursors under reflux in ethanol or acetonitrile to form the triazole ring .
- Sulfanyl-Acetamide Coupling : Using nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives in alkaline conditions (e.g., KOH/DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and biphenyl substitution patterns. For example, the sulfanyl proton appears as a singlet at δ 3.8–4.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times calibrated against standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 463.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .
Advanced: How do substituents on the triazole ring and biphenyl group influence biological activity in structure-activity relationship (SAR) studies?
Answer:
SAR studies reveal:
| Substituent | Biological Activity Trend | Key Reference |
|---|---|---|
| 2-Fluorophenyl | Enhances antimicrobial potency | |
| Biphenyl-2-yl | Improves lipophilicity and CNS uptake | |
| 4-Amino group | Critical for hydrogen bonding to targets | |
| For example, replacing the 2-fluorophenyl with a 4-chlorophenyl reduces antifungal activity by ~40%, likely due to altered electronic effects . The biphenyl group’s ortho-substitution enhances steric complementarity with enzyme active sites . |
Advanced: What mechanistic hypotheses explain this compound’s activity against antimicrobial or anticancer targets?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : The triazole ring chelates metal ions (e.g., Mg²⁺ in bacterial enoyl-ACP reductase), disrupting cell wall synthesis . Molecular docking studies (AutoDock Vina) show a binding affinity of −9.2 kcal/mol for E. coli FabI .
- Reactive Oxygen Species (ROS) Induction : The sulfanyl group generates thiyl radicals under oxidative stress, triggering apoptosis in cancer cells (confirmed via flow cytometry with DCFH-DA probes) .
- Topoisomerase II Inhibition : Biphenyl intercalation stabilizes DNA-enzyme complexes, as shown in plasmid relaxation assays .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., IC₅₀ values vary 5-fold between HeLa and MCF-7 cells) . Standardize protocols using CLSI guidelines for antimicrobial assays.
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in aqueous buffers .
- Structural Analogues : Compare activity of the 2-fluorophenyl derivative with its 3-fluoro counterpart to isolate electronic vs. steric effects .
Advanced: What strategies are effective in designing derivatives to improve pharmacokinetic properties like solubility or metabolic stability?
Answer:
- Polar Group Insertion : Adding a pyridinyl substituent increases aqueous solubility (logP reduced from 3.8 to 2.4) .
- Prodrug Approaches : Mask the amino group with acetyl or PEGylated moieties to enhance oral bioavailability .
- Metabolic Shielding : Replace labile methyl groups with trifluoromethyl to slow CYP450-mediated oxidation (confirmed via liver microsome assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
